2-((1-(1-(4-chlorophenyl)cyclopentanecarbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
Description
Properties
IUPAC Name |
2-[1-[1-(4-chlorophenyl)cyclopentanecarbonyl]piperidin-4-yl]sulfonyl-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O4S/c1-22-18(24)14-28(26,27)17-8-12-23(13-9-17)19(25)20(10-2-3-11-20)15-4-6-16(21)7-5-15/h4-7,17H,2-3,8-14H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPMTNGTZGSBKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2(CCCC2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(1-(4-chlorophenyl)cyclopentanecarbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a substituted piperidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 440.97 g/mol. The structure features a piperidine ring substituted with a sulfonamide group and a cyclopentanecarbonyl moiety, which may contribute to its biological activity.
Research indicates that compounds similar to this one often act as orexin receptor agonists , which are implicated in various physiological processes including sleep regulation and appetite control. The orexin system is known for its role in maintaining wakefulness and energy balance, making it a target for drugs aimed at treating conditions like narcolepsy and obesity .
Antiviral Activity
Recent studies have explored the antiviral properties of related compounds. For instance, certain piperidine derivatives have shown efficacy against human adenovirus (HAdV), suggesting that structural modifications can enhance antiviral activity. While specific data on the compound is limited, the presence of the sulfonamide group is often associated with improved antiviral properties .
Neuropharmacological Effects
The compound's potential as a neuropharmacological agent has been investigated, particularly regarding its interaction with serotonin receptors. Compounds with similar structures have demonstrated selectivity for the 5-HT2C receptor , which is linked to mood regulation and appetite suppression. This functional selectivity could position the compound as a candidate for treating psychiatric disorders or obesity .
Case Studies
- Orexin Receptor Agonism : A study involving substituted piperidine compounds highlighted their ability to activate orexin receptors, leading to increased wakefulness in animal models. The specific compound's effects on orexin receptor activity remain to be elucidated through targeted studies .
- Antiviral Efficacy : In vitro assays using related compounds showed significant inhibition of HAdV replication, with some derivatives achieving an IC50 value as low as 0.27 μM. Such findings suggest that modifications in the piperidine framework could yield potent antiviral agents .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C25H29ClN2O3S |
| Molecular Weight | 440.97 g/mol |
| Purity | Typically >95% |
| Potential Activities | Orexin receptor agonism, Antiviral activity |
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, including:
-
Anticancer Properties :
- Studies have shown that compounds with similar piperidine and sulfonamide structures can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases, leading to programmed cell death, which is crucial in cancer therapy .
- A recent investigation into derivatives of sulfonamide compounds demonstrated significant cytotoxic activity against various cancer cell lines, including breast and colon cancer cells .
- Antimicrobial Activity :
- Enzyme Inhibition :
Table 1: Summary of Biological Activities
Case Study Examples
- Anticancer Evaluation :
- Safety Profile Assessment :
- Antimicrobial Efficacy :
Q & A
(Basic) What synthetic methodologies are recommended for the laboratory-scale preparation of this compound?
The synthesis involves multi-step organic reactions, typically starting with the acylation of a piperidine derivative. A key step is the introduction of the cyclopentanecarbonyl group via N-acylation using cyclopentanecarbonyl chloride, analogous to fentanyl analog synthesis . Subsequent sulfonylation at the piperidine-4-position can be achieved using sulfonyl chlorides under inert conditions. Final N-methylation of the acetamide moiety may employ methyl iodide in the presence of a base. Critical purification steps include recrystallization (e.g., from ethanol) and column chromatography. Reaction progress should be monitored via TLC and intermediate characterization via NMR .
(Basic) Which analytical techniques are essential for structural elucidation and purity assessment?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and stereochemistry, with aromatic protons (4-chlorophenyl) appearing as doublets in δ 7.2–7.5 ppm.
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- X-ray Crystallography: Resolves crystal packing and bond angles, as demonstrated in related N-(4-chloro-2-nitrophenyl)acetamide derivatives .
- HPLC: Purity (>95%) is validated using a C18 column with a methanol/buffer mobile phase (65:35, pH 4.6) .
(Advanced) How can researchers resolve discrepancies in spectral data during characterization?
Discrepancies in NMR or MS data may arise from solvate formation or tautomerism. Strategies include:
- Repeating analyses under standardized conditions (e.g., deuterated solvents, controlled temperature).
- Comparing experimental data with computational predictions (e.g., density functional theory for NMR chemical shifts).
- Using 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Cross-validating with X-ray structures to confirm bond lengths and angles .
(Advanced) What strategies optimize yield in multi-step synthesis?
- Stepwise Intermediate Purification: Isolate and characterize each intermediate to minimize carryover impurities.
- Catalyst Optimization: Use palladium catalysts for coupling reactions or phase-transfer catalysts for sulfonylation.
- Reaction Solvent Screening: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity in acylation steps.
- Temperature Control: Low temperatures (−78°C) suppress side reactions during sensitive steps like N-methylation .
(Basic) What is the structural role of the 4-chlorophenyl group in modulating bioactivity?
The 4-chlorophenyl moiety enhances lipophilicity, improving blood-brain barrier penetration. Its electron-withdrawing nature stabilizes aromatic π-π interactions with target receptors, as seen in fentanyl analogs . Comparative studies with non-halogenated analogs can quantify its contribution to binding affinity.
(Advanced) How to design experiments to identify biological targets?
- Receptor Binding Assays: Screen against opioid, sigma, or NMDA receptors using radiolabeled ligands (e.g., [3H]-naloxone).
- Enzyme Inhibition Studies: Test inhibition of cyclooxygenase (COX) or cytochrome P450 isoforms via fluorometric assays.
- Cellular Models: Use SH-SY5Y neuroblastoma cells for neuroactivity profiling or HEK293 cells expressing recombinant receptors .
(Advanced) How to assess compound stability under physiological conditions?
- pH Stability: Incubate in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC.
- Light/Temperature Sensitivity: Expose to UV light (254 nm) or elevated temperatures (40–60°C) and track decomposition products.
- Plasma Stability: Incubate with human plasma and quantify parent compound remaining using LC-MS/MS .
(Basic) What IUPAC naming conventions apply to this compound?
The systematic name follows substituent priority rules:
Identify the longest carbon chain (cyclopentane).
Number substituents (4-chlorophenyl at position 1, piperidin-4-ylsulfonyl at position 2).
Append functional groups (N-methylacetamide) as prefixes .
(Advanced) How to perform computational modeling for structure-activity relationship (SAR) studies?
- Molecular Docking: Use AutoDock Vina to predict binding modes to μ-opioid receptors (PDB ID: 5C1M).
- QSAR Modeling: Develop regression models correlating substituent electronegativity or logP with IC50 values.
- MD Simulations: Run 100-ns trajectories in GROMACS to assess protein-ligand complex stability .
(Advanced) What methods validate purity for pharmacological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
